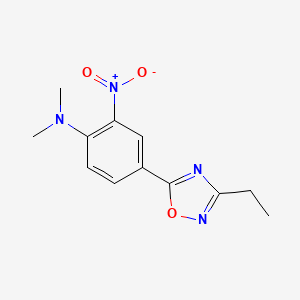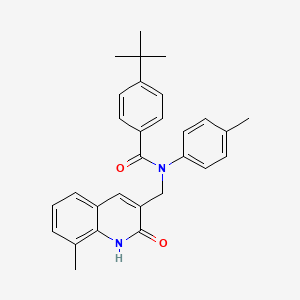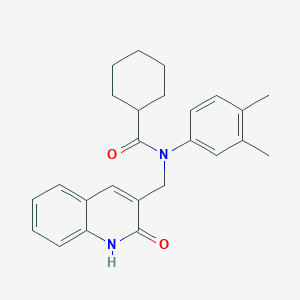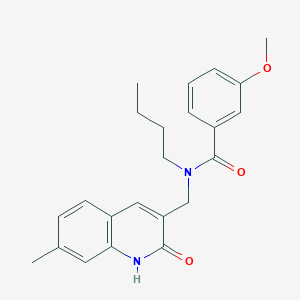![molecular formula C27H20N2O2S B7718415 (4E)-4-{[7-Methyl-2-(phenylsulfanyl)quinolin-3-YL]methylidene}-2-(2-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one](/img/structure/B7718415.png)
(4E)-4-{[7-Methyl-2-(phenylsulfanyl)quinolin-3-YL]methylidene}-2-(2-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4E)-4-{[7-Methyl-2-(phenylsulfanyl)quinolin-3-YL]methylidene}-2-(2-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one is a complex organic compound that features a quinoline core substituted with a phenylsulfanyl group and a dihydro-1,3-oxazol-5-one moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-{[7-Methyl-2-(phenylsulfanyl)quinolin-3-YL]methylidene}-2-(2-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one typically involves multi-step organic reactions. The starting materials often include 7-methylquinoline and 2-methylphenyl derivatives. The key steps in the synthesis may involve:
Formation of the Quinoline Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Phenylsulfanyl Group: This step may involve nucleophilic substitution reactions where a phenylsulfanyl group is introduced to the quinoline core.
Formation of the Dihydro-1,3-oxazol-5-one Moiety: This can be synthesized through cyclization reactions involving amides and aldehydes.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinoline core or the oxazol-5-one moiety, potentially leading to the formation of dihydroquinoline derivatives or reduced oxazolines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the quinoline core or the phenyl rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Dihydroquinoline derivatives, reduced oxazolines.
Substitution Products: Halogenated quinolines, substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4E)-4-{[7-Methyl-2-(phenylsulfanyl)quinolin-3-YL]methylidene}-2-(2-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology and Medicine
In biology and medicine, this compound may exhibit biological activity, such as antimicrobial, anticancer, or anti-inflammatory properties. Research into its mechanism of action and potential therapeutic applications is ongoing.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its potential stability and reactivity.
Mécanisme D'action
The mechanism of action of (4E)-4-{[7-Methyl-2-(phenylsulfanyl)quinolin-3-YL]methylidene}-2-(2-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one likely involves interaction with specific molecular targets, such as enzymes or receptors. The quinoline core may intercalate with DNA or interact with proteins, while the phenylsulfanyl group could modulate redox reactions. The oxazol-5-one moiety may participate in hydrogen bonding or other interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline Derivatives: Compounds such as chloroquine or quinine, which also feature a quinoline core.
Phenylsulfanyl Compounds: Compounds like phenylsulfanyl acetic acid.
Oxazol-5-one Derivatives: Compounds such as oxazolone.
Uniqueness
What sets (4E)-4-{[7-Methyl-2-(phenylsulfanyl)quinolin-3-YL]methylidene}-2-(2-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one apart is its unique combination of functional groups, which may confer distinct chemical reactivity and biological activity. The presence of both a quinoline core and an oxazol-5-one moiety in the same molecule is relatively rare and may lead to novel properties and applications.
Propriétés
IUPAC Name |
(4E)-2-(2-methylphenyl)-4-[(7-methyl-2-phenylsulfanylquinolin-3-yl)methylidene]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N2O2S/c1-17-12-13-19-15-20(26(29-23(19)14-17)32-21-9-4-3-5-10-21)16-24-27(30)31-25(28-24)22-11-7-6-8-18(22)2/h3-16H,1-2H3/b24-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWDCDJSMOCSDLB-LFVJCYFKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C=C3C(=O)OC(=N3)C4=CC=CC=C4C)SC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=NC(=C(C=C2C=C1)/C=C/3\C(=O)OC(=N3)C4=CC=CC=C4C)SC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butanamide](/img/structure/B7718338.png)
![N-(4-fluorophenyl)-2-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/structure/B7718339.png)

![4-acetyl-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7718352.png)




![4-[3-(3-bromo-5-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)butanamide](/img/structure/B7718391.png)
![N-(2-ethyl-6-methylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7718393.png)
![(5E)-3-acetyl-2-imino-5-{[6-methoxy-2-(piperidin-1-yl)quinolin-3-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B7718394.png)
![N-[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B7718422.png)
![2-[(4-chlorophenyl)sulfonyl-[(2,6-dichlorophenyl)methyl]amino]-N-[(E)-pyridin-4-ylmethylideneamino]acetamide](/img/structure/B7718433.png)
